molecular formula C10H12N2O3S B3029184 N-(p-aminosulfonylphenyl)methacrylamide CAS No. 56992-87-1

N-(p-aminosulfonylphenyl)methacrylamide

Cat. No. B3029184
Key on ui cas rn: 56992-87-1
M. Wt: 240.28 g/mol
InChI Key: NQRAOOGLFRBSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05141838

Procedure details

170.2 g (1.0 mole) of p-aminobenzenesulfonamide and 700 ml of tetrahydrofuran were placed in one liter three-necked flask equipped with a stirrer, a cooling coil and a dropping funnel and stirred in an ice-water bath. 52.3 g (0.5 mole) of methacrylic acid chloride was added dropwise from the dropping funnel to the mixture over a period of about one hour. After the completion of dropping, the ice-water bath was removed and the mixture was stirred at room temperature for 30 minutes and then stirred further for one hour while heating it in an oil bath at 60° C. After the completion of the reaction, the reaction mixture was introduced into 3 l of water with stirring, stirred for 30 minutes and filtered to obtain N-(p-aminosulfonylphenyl)methacrylamide as a white solid. The white solid was purified by recrystallizing it from a mixed solvent of water-acetone (yield: 39.3 g).
Quantity
170.2 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
52.3 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.O1CCCC1.[C:17](Cl)(=[O:21])[C:18]([CH3:20])=[CH2:19]>O>[NH2:11][S:8]([C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:17](=[O:21])[C:18]([CH3:20])=[CH2:19])=[CH:3][CH:4]=1)(=[O:9])=[O:10]

Inputs

Step One
Name
Quantity
170.2 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)N
Name
Quantity
700 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
52.3 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Step Three
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
a cooling coil and a dropping funnel and stirred in an ice-water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
the ice-water bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred further for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
NS(=O)(=O)C1=CC=C(C=C1)NC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.